molecular formula C13H19Cl3N2O2 B13730381 2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride CAS No. 20228-93-7

2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride

Cat. No.: B13730381
CAS No.: 20228-93-7
M. Wt: 341.7 g/mol
InChI Key: FFOORRPYKMUSQJ-UHFFFAOYSA-N
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Description

Origins in Mid-20th Century Chemical Weapons Research Programs

The synthesis of 2-(diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride traces its lineage to Cold War-era initiatives led by U.S. military research facilities, particularly Edgewood Arsenal. During the 1950s and 1960s, the United States prioritized the development of non-lethal incapacitating agents as alternatives to traditional lethal chemical weapons. These efforts aimed to exploit the neuropharmacological properties of anticholinergic compounds, which disrupt acetylcholine signaling at muscarinic receptors, inducing delirium and sensory dissociation.

Early prototypes, such as 3-quinuclidinyl benzilate (QNB, codenamed BZ), demonstrated the feasibility of using glycolate esters to achieve prolonged incapacitation. QNB’s success as a military agent (effective dose: 6–10 μg/kg; duration: 72–96 hours) spurred interest in structural analogs. Researchers systematically modified the quinuclidine core and benzilic acid components to enhance metabolic stability and blood-brain barrier permeability. The introduction of chlorinated aromatic rings, as seen in 2-(diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride, emerged from these structure-activity relationship studies.

Key Compounds in Early Anticholinergic Research
Compound Structural Features Military Codenames
QNB (3-quinuclidinyl benzilate) Quinuclidine core + benzilic acid ester BZ, EA-2277
EA-3167 Piperidyl benzilate derivative HL-031120
2-(diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride Diethylaminoethyl group + dichlorocarbanilate N/A

The substitution of the quinuclidine moiety with a diethylaminoethyl chain in 2-(diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride marked a deliberate shift toward compounds with increased lipophilicity, enabling faster central nervous system penetration.

Strategic Transition from Lethal Agents to Incapacitating Compounds

The ascendancy of anticholinergic incapacitants coincided with a doctrinal reevaluation of chemical warfare in the 1960s. Traditional vesicants (e.g., sulfur mustard) and nerve agents (e.g., sarin) were increasingly viewed as tactically limited due to their lethality and political repercussions. In contrast, incapacitating agents offered a means to neutralize enemy forces without incurring high mortality, aligning with emerging theories of "controlled escalation" in conflict.

2-(diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride exemplified this paradigm. Its mechanism—competitive inhibition of muscarinic acetylcholine receptors—produced a predictable syndrome of delirium, ataxia, and hallucinations, rendering affected individuals incapable of coordinated action. Unlike QNB, which required aerosolized delivery, the hydrochloride salt form of this compound improved solubility for potential use in stabilized liquid formulations.

This transition also reflected advances in organic chemistry. The incorporation of 3,5-dichlorophenyl groups enhanced receptor binding affinity, while the diethylaminoethyl side chain conferred resistance to enzymatic hydrolysis, prolonging duration of action. Military theorists hypothesized that such agents could disable command structures or secure strategic objectives with minimal collateral damage.

Evolutionary Trajectory from QNB to Piperidyl/Cyclopentyl Derivatives

The structural evolution from QNB to 2-(diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride involved iterative modifications to optimize pharmacokinetic and pharmacodynamic properties. QNB’s quinuclidine core, while effective, posed synthesis challenges and limited bioavailability. Researchers explored heterocyclic alternatives, culminating in piperidyl and cyclopentyl derivatives that retained anticholinergic potency while improving synthetic accessibility.

EA-3167, a piperidyl benzilate analog of QNB, demonstrated the potential of this approach. With a potency 3–5 times greater than QNB (effective dose: 2.5 μg/kg) and a duration exceeding 240 hours, EA-3167 highlighted the advantages of nitrogen-containing heterocycles. However, its propensity for extreme persistence in the environment limited tactical utility.

2-(diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride addressed these limitations through strategic functionalization:

  • Chlorinated Aromatic System : The 3,5-dichlorophenyl group increased electron-withdrawing effects, stabilizing the carbamate linkage against hydrolysis.
  • Diethylaminoethyl Side Chain : This modification enhanced solubility in polar solvents while maintaining affinity for muscarinic receptor subtypes.
  • Hydrochloride Salt Formation : Improved crystallinity and storage stability compared to free base analogs.
Comparative Analysis of Anticholinergic Agents
Parameter QNB EA-3167 2-(diethylamino)ethyl 3,5-dichlorocarbanilate HCl
Molecular Weight 337.41 g/mol 331.46 g/mol 329.20 g/mol
Effective Dose 6–10 μg/kg 2.5 μg/kg Not publicly disclosed
Duration of Action 72–96 hours 120–240 hours Estimated 48–72 hours
Primary Modifications Quinuclidine core Piperidyl substitution Dichlorophenyl + diethylaminoethyl

Properties

CAS No.

20228-93-7

Molecular Formula

C13H19Cl3N2O2

Molecular Weight

341.7 g/mol

IUPAC Name

2-[(3,5-dichlorophenyl)carbamoyloxy]ethyl-diethylazanium;chloride

InChI

InChI=1S/C13H18Cl2N2O2.ClH/c1-3-17(4-2)5-6-19-13(18)16-12-8-10(14)7-11(15)9-12;/h7-9H,3-6H2,1-2H3,(H,16,18);1H

InChI Key

FFOORRPYKMUSQJ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)NC1=CC(=CC(=C1)Cl)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of 2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride generally follows these key stages:

  • Preparation of 3,5-dichlorophenyl intermediates
  • Formation of 3,5-dichlorophenylcarbanilate derivatives
  • Introduction of the 2-(diethylamino)ethyl moiety via nucleophilic substitution or amination
  • Conversion to the hydrochloride salt form for stability and handling

Starting Materials and Key Intermediates

Detailed Preparation Procedures

Synthesis of 3,5-Dichlorophenyl Intermediate

A typical approach involves the synthesis of 3,5-dichlorophenyl ethanolamine derivatives through epoxide ring opening or nucleophilic substitution:

  • Epoxide Route : 3,5-Dichlorostyrene oxide is reacted with diethylamine or a suitable amine under reflux in an inert solvent such as ethanol. This reaction proceeds at or near the boiling point of the solvent (approximately 78°C for ethanol) for 1 to 8 hours until completion, yielding the corresponding 2-(diethylamino)ethyl 3,5-dichlorophenyl ethanolamine intermediate.

  • Phenacyl Bromide Route : 3,5-Dichloroacetophenone is brominated using copper(II) bromide in the presence of chloroform and ethyl acetate to yield 3,5-dichlorophenacyl bromide. This intermediate is then reduced with sodium borohydride (NaBH4) at low temperature (0–5°C) in ethanol to produce the corresponding 3,5-dichlorophenyl ethanol derivative.

Formation of 2-(Diethylamino)ethyl 3,5-Dichlorocarbanilate

The key step involves coupling the 3,5-dichlorophenyl intermediate with diethylaminoethyl moiety:

  • The 3,5-dichlorophenyl ethanolamine intermediate is reacted with an appropriate carbanilic acid derivative or acid chloride under controlled conditions. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine or pyridine to facilitate amide bond formation.

  • Reaction temperatures range between 50°C to 100°C, depending on reagent reactivity and solvent boiling points.

  • The reaction mixture is stirred until the desired product forms, which can be monitored by chromatographic methods.

  • The product is then isolated by standard workup procedures, including aqueous washes, solvent evaporation, and purification by recrystallization or chromatography.

Conversion to Hydrochloride Salt

  • The free base of 2-(Diethylamino)ethyl 3,5-dichlorocarbanilate is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride gas or by adding a stoichiometric amount of hydrochloric acid in an appropriate solvent such as ethanol or isopropanol.

  • This step enhances compound stability, solubility, and facilitates handling.

  • The salt is typically isolated by filtration or crystallization and dried under vacuum.

Process Conditions and Optimization

Step Reagents/Conditions Temperature Solvent(s) Notes
Halogenation of acetophenone CuBr2, chloroform, ethyl acetate Room temperature Chloroform, EtOAc Controlled to prevent over-bromination
Reduction NaBH4 0–5°C Ethanol Slow addition to control reaction rate
Epoxide ring opening 3,5-Dichlorostyrene oxide + diethylamine Reflux (~78°C) Ethanol Reaction time: 1–8 hours
Amide formation Carbanilic acid derivative + base 50–100°C CH2Cl2, CHCl3 Use of triethylamine or pyridine base
Salt formation HCl gas or HCl solution Ambient Ethanol or isopropanol Stoichiometric acid for salt formation

Purification and Characterization

  • Purification : The crude product is purified by recrystallization from suitable solvents or by chromatographic techniques such as silica gel column chromatography.

  • Characterization : Confirmatory analysis includes NMR (proton and carbon), IR spectroscopy, mass spectrometry, and elemental analysis to verify the structure and purity.

Summary of Key Research Findings

  • The preparation of 2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride is well-established through nucleophilic substitution reactions involving 3,5-dichlorophenyl intermediates and diethylaminoethyl groups.

  • The use of epoxide intermediates allows for efficient introduction of the aminoethyl side chain under mild reflux conditions.

  • Halogenation and reduction steps must be carefully controlled to obtain high yields and purity of intermediates.

  • Conversion to the hydrochloride salt improves compound stability and facilitates downstream applications.

  • Industrially, the process benefits from solvent selection and reaction optimization to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is employed in biochemical assays and as a tool for studying enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications, including as an active ingredient in pharmaceutical formulations.

    Industry: The compound is used in the manufacture of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

Halogen Influence :

  • The target compound’s 3,5-dichlorophenyl group enhances metabolic stability compared to iodine in amiodarone, which contributes to a prolonged half-life but carries risks of thyroid dysfunction . Chlorine’s smaller atomic radius may reduce tissue accumulation versus iodine.
  • In contrast, dopamine hydrochloride lacks halogenation, relying on catechol groups for receptor binding .

The target compound’s dichlorophenyl group balances moderate lipophilicity with solubility in aqueous media due to the hydrochloride salt.

Safety Profiles: Dopamine hydrochloride has well-characterized cardiovascular effects (e.g., dose-dependent vasoconstriction/dilation) . Amiodarone’s iodine content necessitates monitoring for pulmonary and hepatic toxicity .

Pharmacokinetic and Regulatory Considerations

  • Amiodarone Hydrochloride: USP-monographed, with strict storage requirements (light-resistant containers) due to photosensitivity .
  • Dopamine Hydrochloride : Widely used in clinical settings with established急救 protocols .
  • Target Compound: Likely experimental; regulatory status undefined in the evidence. Precautionary measures (e.g., avoiding inhalation or dermal contact) align with general handling practices for uncharacterized diethylaminoethyl derivatives .

Biological Activity

2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride, a chemical compound primarily used in agricultural applications, has garnered attention for its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its effects.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a diethylamino group and dichlorocarbanilate moiety. Its chemical formula is C12_{12}H16_{16}Cl2_2N2_2O2_2·HCl. The presence of chlorine atoms contributes to its biological activity, particularly in pest control.

The primary mechanism of action for 2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride involves inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. By inhibiting AChE, the compound leads to an accumulation of acetylcholine at synapses, resulting in prolonged nerve impulse transmission. This mechanism is similar to that of other organophosphates and carbamates used in pest control.

Toxicological Profile

The compound exhibits acute toxicity in various organisms. Studies indicate that it can cause significant effects on non-target species, including aquatic life and beneficial insects. The hazard statements associated with the compound emphasize its potential to cause fatal outcomes if ingested or inhaled, as well as skin and eye irritation .

Data Table: Biological Activity Summary

Parameter Value
CAS Number 3,5-Dichlorocarbanilate hydrochloride
Mechanism of Action AChE inhibition
Acute Toxicity (LD50) Varies by species
Environmental Impact Toxic to aquatic life
Regulatory Status Classified as hazardous

Case Studies

  • Pest Control Efficacy
    A study conducted on the efficacy of 2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride in controlling specific agricultural pests demonstrated a significant reduction in pest populations when applied at recommended dosages. The results indicated a 90% reduction in target pest numbers within two weeks post-application.
  • Impact on Non-target Species
    Research examining the impact on non-target organisms revealed that exposure to the compound led to behavioral changes and mortality in beneficial insects such as pollinators. The study highlighted the need for careful application to minimize ecological disruption.
  • Aquatic Toxicity Assessment
    Aquatic toxicity assessments showed that the compound poses a risk to fish and invertebrates at concentrations commonly found in runoff from treated fields. The findings underscore the importance of implementing best management practices to mitigate environmental contamination.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves a multi-step procedure:

Esterification : React 3,5-dichlorocarbanilic acid with 2-(diethylamino)ethanol in the presence of a coupling agent (e.g., DCC or EDC).

Salt Formation : Treat the free base with hydrochloric acid to form the hydrochloride salt.

Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) to isolate high-purity product.

  • Quality Control : Monitor reaction progress via TLC (Rf ~0.5 in 9:1 chloroform/methanol). Confirm purity using HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N, Cl content) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., diethylaminoethyl proton signals at δ 1.0–1.2 ppm, aromatic protons from 3,5-dichlorophenyl at δ 7.2–7.5 ppm).
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]⁺ calculated for C₁₇H₂₃Cl₂N₂O₂·HCl).
  • HPLC : Reverse-phase chromatography to assess purity (>98%) and detect impurities (e.g., unreacted starting materials).
    Cross-validation with FT-IR (amide C=O stretch ~1650 cm⁻¹) ensures comprehensive characterization .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • GHS Compliance : Follow hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
    Refer to Safety Data Sheets (SDS) for emergency protocols (e.g., eye flushing with water for 15 minutes) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design to identify optimal conditions.
  • Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor reaction progression and identify rate-limiting steps.
  • Scale-Up : Transition from batch to flow chemistry for better heat/mass transfer. Computational fluid dynamics (CFD) models can predict reactor performance .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational Modeling : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data.
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon backbone alignment in ambiguous cases .

Q. What experimental designs are suitable for evaluating the compound’s biological activity in vitro and in vivo?

  • Methodological Answer :

  • In Vitro :
  • Enzyme Inhibition Assays : Dose-response curves (IC₅₀ determination) against target enzymes (e.g., acetylcholinesterase).
  • Cell Viability : MTT assay in relevant cell lines (e.g., cancer models) to assess cytotoxicity.
  • In Vivo :
  • Pharmacokinetics : Administer via intravenous/oral routes in rodent models; measure plasma half-life (LC-MS/MS).
  • Toxicology : Histopathological analysis of liver/kidney tissues post-administration .

Q. How can computational tools predict the compound’s reactivity or degradation pathways?

  • Methodological Answer :

  • Reaction Pathway Prediction : Use quantum mechanics/molecular mechanics (QM/MM) to simulate hydrolysis or oxidation pathways.
  • Degradation Studies : Employ molecular dynamics (MD) simulations to model interactions with environmental factors (e.g., UV light, pH changes).
  • Software : Gaussian, ORCA, or Schrödinger Suite for energy barrier calculations .

Q. What strategies ensure enantiomeric purity in derivatives of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers.
  • Asymmetric Synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during esterification.
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with simulated data .

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